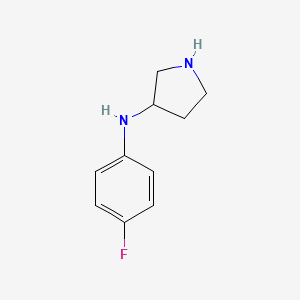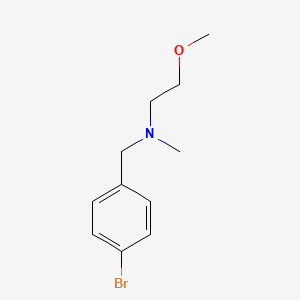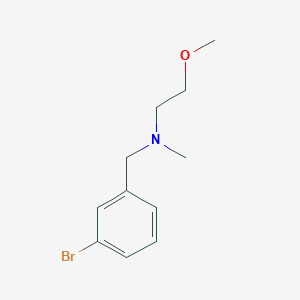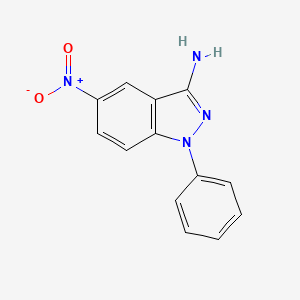![molecular formula C14H14F3N5 B3023265 N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine CAS No. 94828-52-1](/img/structure/B3023265.png)
N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine
Übersicht
Beschreibung
The compound "N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine" is a guanidine derivative with potential biological activity. Guanidine and its derivatives are known for their wide range of biological activities, including antifilarial properties as seen in N-[4-[[4-alkoxy-3-[(dialkylamino)methyl]phenyl]amino]-2-pyrimidinyl]-N'-phenylguanidines . The synthesis of related compounds often involves the reaction of benzenamines with N-cyanoguanidine, followed by various condensation reactions .
Synthesis Analysis
The synthesis of guanidine derivatives typically involves multiple steps, including guanylation and cyclization methodologies. For example, the synthesis of N-hydroxy cyclic guanidino-sugars involves six steps from starting amine and thiourea with an overall yield of 59% . Similarly, the synthesis of antifilarial guanidines involves the reaction of benzenamines with N-cyanoguanidine and subsequent condensation with ethyl 4,4,4-trifluoro-3-oxobutanoate . These methods demonstrate the complexity and multi-step nature of synthesizing guanidine derivatives.
Molecular Structure Analysis
The molecular structure of guanidine derivatives can be complex, as seen in the synthesis of N-substituted pyrido[4,3-d]pyrimidines, which self-assemble into cyclic hexamers via hydrogen bonding . The structure of N-(4-methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-N'-(2-trifluoromethyl-phenyl)-guanidine was confirmed using IR, MS, 1H NMR, and elemental analysis, and its dimeric crystal structure was determined by X-ray diffraction .
Chemical Reactions Analysis
Guanidine derivatives can undergo various chemical reactions. For instance, the reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with benzaldehyde leads to the formation of a triazine derivative, demonstrating the reactivity of the guanidine moiety towards aldehydes . The reaction proceeds with chemo- and regioselectivity, indicating the potential for targeted synthesis of complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of guanidine derivatives are influenced by their molecular structure. For example, the Ni(II) complexes with guanidino pyrimidines suggest a pseudo-octahedral environment around the central Ni(II) ion, as indicated by magnetic and electronic spectral features . The IR spectra provide information regarding the bonding sites of the ligand molecules . The solubility and crystalline structure of guanidine derivatives, such as N, N'-Dimethyl-N, N'-diphenylguanidine, are also of interest for constructing water-soluble aromatic layered structures .
Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis and Structure Analysis
N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine and its derivatives have been synthesized and analyzed for their chemical structures. For example, a study focused on the synthesis and crystal structure analysis of a similar compound, N-(4-methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-N′-(2-trifluoromethyl-phenyl)-guanidine, using IR, MS, 1H NMR, and elemental analysis. This compound was also examined using X-ray diffraction to determine its crystal structure (Feng-qi He, Baolei Wang, & Zhengming Li, 2006).
2. Biological Activities
Studies have also explored the biological activities of compounds related to N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine. For instance, one compound showed weak herbicidal activity in preliminary biological tests (Feng-qi He, Baolei Wang, & Zhengming Li, 2006). Another study synthesized a novel compound, N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl]acyl thiourea, which exhibited good inhibitory activity against certain plants, suggesting potential herbicidal applications (Liang Fu-b, 2014).
3. Reaction Mechanisms and Product Formation
Research has been conducted on the reaction mechanisms and product formation involving derivatives of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine. One study investigated the cyclocondensation reaction of a related compound, resulting in the formation of novel pyrimidine derivatives. The study provided insights into the chemo- and regioselectivity of the reaction, supported by spectral data and theoretical calculations (Nikhil Sachdeva, A. Dolzhenko, & W. Chui, 2008).
Eigenschaften
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-[3-(trifluoromethyl)phenyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5/c1-8-6-9(2)20-13(19-8)22-12(18)21-11-5-3-4-10(7-11)14(15,16)17/h3-7H,1-2H3,(H3,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCWWXRTVRDOFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC(=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC(=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine | |
CAS RN |
94828-52-1 | |
| Record name | N-(4,6-Dimethyl-2-pyrimidinyl)-N′-[3-(trifluoromethyl)phenyl]guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94828-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide](/img/structure/B3023182.png)

![N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide](/img/structure/B3023187.png)
![5-Nitro-2-[(thien-2-ylmethyl)amino]benzonitrile](/img/structure/B3023190.png)
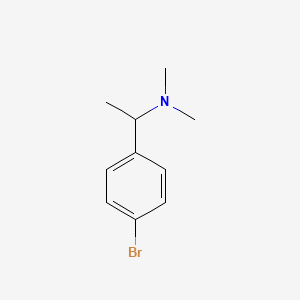
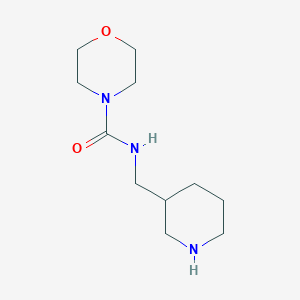
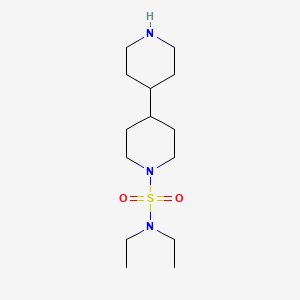
![N,N-diethyl-N'-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B3023195.png)
